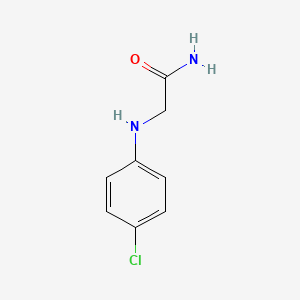

2-(4-Chloroanilino)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-(4-chloroanilino)acetamide |

InChI |

InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |

InChI Key |

AIIYPKAVSVUMQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Chloroanilino Acetamide and Its Derivatives

Precursor Synthesis and Intermediate Transformations

The efficient synthesis of the target compound and its derivatives relies heavily on the strategic preparation of precursors and the transformation of key intermediates.

Amination Reactions Involving 4-Chloroaniline (B138754) and Bromoacetyl Bromide

A primary route to a key intermediate, 2-bromo-N-(4-chlorophenyl)acetamide, involves the amination of 4-chloroaniline with bromoacetyl bromide. irejournals.com This reaction is typically performed in a biphasic system consisting of an organic solvent, such as dichloromethane (B109758) (CH2Cl2), and an aqueous base like saturated potassium carbonate (K2CO3) solution. The reaction is initiated by dissolving 4-chloroaniline in the solvent system under cooling, followed by the dropwise addition of bromoacetyl bromide. The mixture is stirred for a period to ensure complete reaction, after which the organic layer is separated, purified, and the solvent removed to yield the bromo-intermediate, which can then be used in subsequent reactions to form 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives. irejournals.com

Table 1: Synthesis of 2-bromo-N-(4-chlorophenyl)acetamide via Amination

| Parameter | Condition |

| Starting Materials | 4-Chloroaniline, Bromoacetyl Bromide irejournals.com |

| Solvent/Base | Dichloromethane (CH2Cl2) / Saturated K2CO3 |

| Temperature | 0°C (ice-bath) |

| Reaction Time | 1 hour |

| Purification | Flash chromatography (n-hexane:ethyl acetate) |

| Typical Yield | ~80% |

Acylation Reactions with Chloroacetyl Chloride

Acylation of 4-chloroaniline with chloroacetyl chloride is a direct and common method to form N-aryl acetamides. sphinxsai.comderpharmachemica.com This reaction can be carried out in various solvents, including toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane, often in the presence of a base to neutralize the hydrochloric acid byproduct. sphinxsai.comderpharmachemica.comrsc.org Bases such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used. sphinxsai.comderpharmachemica.com The process generally involves adding chloroacetyl chloride dropwise to a stirred solution of the aniline (B41778) and base at a controlled temperature, typically starting at 0-5°C and then proceeding at room temperature for several hours. sphinxsai.com This method has been shown to produce high yields of the desired 2-chloro-N-(4-chlorophenyl)acetamide. sphinxsai.com

Nitrile Hydrolysis and Subsequent Amidation

The hydrolysis of nitriles presents an alternative pathway to acetamide derivatives. chemistrysteps.com This process typically occurs in two main stages: the conversion of a nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com Both acid-catalyzed and base-catalyzed conditions can be employed. chemistrysteps.com For instance, a nitrile can be converted to an amide intermediate, which can then be further processed. While not a direct route to 2-(4-chloroanilino)acetamide itself, the principles of nitrile hydrolysis are fundamental in synthetic organic chemistry and can be applied to create related structures or precursors. chemistrysteps.com The hydrolysis of a nitrile first yields an amide, which can be a key intermediate in a multi-step synthesis. libretexts.org

Formation of Halogenated Acetamide Derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)acetamide)

The synthesis of halogenated acetamide derivatives, such as 2-bromo-N-(4-chlorophenyl)acetamide, is a critical step for producing a variety of functionalized molecules. This intermediate is commonly prepared by reacting 4-chloroaniline with bromoacetyl bromide. irejournals.com Another similar derivative, 2-bromo-N-(4-chlorophenyl)propanamide, is synthesized by reacting 4-chloroaniline with 2-bromopropanoyl chloride in an anhydrous solvent like dichloromethane. nih.gov These halogenated intermediates are valuable because the bromine atom serves as a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce diverse functionalities. irejournals.comnih.gov For example, 2-bromo-N-(4-chlorophenyl)acetamide can be reacted with various amines to create a library of 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com

Table 2: Examples of Halogenated Acetamide Derivative Synthesis

| Product | Starting Materials | Reagents/Solvent |

| 2-Bromo-N-(4-chlorophenyl)acetamide | 4-Chloroaniline, Bromoacetyl bromide | K2CO3, Dichloromethane irejournals.com |

| 2-Bromo-N-(4-chlorophenyl)propanamide | 4-Chloroaniline, 2-Bromopropanoyl chloride | Dichloromethane nih.gov |

| 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide | 4-Chloroaniline, Tribromoacetic acid | Phosphorylchloride researchgate.net |

Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide from p-Chloroaniline and Chloroacetyl Chloride

The direct synthesis of 2-chloro-N-(4-chlorophenyl)acetamide is efficiently achieved by reacting p-chloroaniline with chloroacetyl chloride. rsc.orgasianpubs.org This acylation reaction is a foundational method for creating the chloroacetamide linkage. The reaction is typically conducted in a suitable solvent with a base to scavenge the HCl produced. derpharmachemica.comrsc.org For example, the reaction can be run in toluene with triethylamine (TEA) or in THF with DBU. sphinxsai.comderpharmachemica.com The process involves the nucleophilic attack of the amino group of p-chloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.info This intermediate is pivotal for the synthesis of more complex molecules, such as certain benzophenone (B1666685) and quinazolinone derivatives. asianpubs.orgnih.gov The reaction conditions can be optimized for high yields, making it a reliable industrial and laboratory method. sphinxsai.comresearchgate.net

Synthesis of 2-Hydroxy-4-chloroaniline as a Related Precursor

2-Hydroxy-4-chloroaniline is an important precursor for various organic compounds. google.com One synthetic route starts from 2-hydroxy-4-chlorobenzoic acid. This starting material is first converted to its acid chloride, 2-hydroxy-4-chlorobenzoyl chloride, using thionyl chloride (SOCl2) and a catalyst like titanium tetrachloride. google.com The resulting acid chloride is then reacted with concentrated ammonia (B1221849) water and ammonium (B1175870) chloride to form 2-hydroxy-4-chlorobenzamide. google.com Finally, this amide undergoes a Hofmann rearrangement using sodium hydroxide (B78521) and liquid bromine, followed by acidification with sulfuric acid, to yield 2-hydroxy-4-chloroaniline. The final product is often purified by recrystallization from a solvent like toluene, resulting in yields as high as 87%. google.com This precursor can be used to synthesize various Schiff bases and other complex molecules. researchgate.netijesrt.com

Nucleophilic Substitution Reactions for Derivative Formation

The core of derivatization lies in the SN2 reaction mechanism, where the chlorine atom on the acetyl group of N-aryl 2-chloroacetamides is readily displaced by various nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.net This versatility allows for the construction of a diverse library of compounds with varied structural motifs.

The reaction of 2-chloro-N-(4-chlorophenyl)acetamide with a range of primary and secondary amines serves as a direct route to 2-amino-N-(4-chlorophenyl)acetamide derivatives. These reactions are typically conducted in a suitable solvent like dichloromethane or dimethylformamide (DMF), often in the presence of a base such as potassium carbonate or triethylamine (TEA) to neutralize the hydrochloric acid byproduct. irejournals.com The reaction generally proceeds smoothly at room temperature, indicating a favorable reaction kinetic. For instance, reacting 2-bromo-N-(4-chlorophenyl)acetamide with amines like butylamine, octylamine, and piperidine (B6355638) in dichloromethane with potassium carbonate yields the corresponding N-substituted amino acetamide derivatives. irejournals.com

Table 1: Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Derivatives

| Reactant 1 | Reactant 2 | Reagents/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-N-(4-chlorophenyl)acetamide | Substituted Amine | K2CO3, Dichloromethane | Room Temp, 3 hrs | 2-Amino-N-(4-chlorophenyl)acetamide derivative |

The electrophilic nature of the α-carbon in N-aryl 2-chloroacetamides facilitates alkylation reactions with a variety of nucleophiles beyond amines. researchgate.net Thiol-based nucleophiles, for example, can be used to introduce sulfur-containing moieties. The reaction of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with various 2-mercapto derivatives in acetone (B3395972) with potassium carbonate leads to the formation of thioether-linked acetamides. tandfonline.com Similarly, phenoxides can serve as oxygen nucleophiles. The reaction of a substituted phenol (B47542) with 2-chloro-N-(substituted phenyl)acetamide in dry acetone with anhydrous potassium carbonate results in the corresponding 2-phenoxy-N-phenylacetamide derivatives. rjptonline.org

Table 2: Alkylation with Thiol and Phenol Nucleophiles

| Chloroacetamide Precursor | Nucleophile | Reagents/Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| N-[4-(Benzothiazole-2-yl)phenyl]-2-chloroacetamide | 2-Mercapto(benz)imidazole | K2CO3, Acetone | Stirred, 3 hrs | (Benz)imidazolyl-thio-acetamide | tandfonline.com |

The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, which can be adapted using chloroacetamide precursors. wjrr.orgarabjchem.org This reaction involves the condensation of an α-halocarbonyl compound, such as 2-chloro-N-(4-chlorophenyl)acetamide, with a thioamide-containing species like thiourea (B124793). arabjchem.orgijcce.ac.ir The reaction is typically carried out by refluxing the reactants in ethanol (B145695). arabjchem.orgijcce.ac.ir For example, 4-(4-chlorophenyl)thiazol-2-amine can be synthesized by refluxing 2-bromo-4'-chloroacetophenone (B15067) with thiourea in ethanol; this aminothiazole can then be acylated with chloroacetyl chloride to produce 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a key intermediate for further derivatization. iucr.org

Table 3: Hantzsch Thiazole Synthesis

| α-Halocarbonyl | Thio-Component | Reagents/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4'-chloroacetophenone | Thiourea | Ethanol | Reflux, 8 hrs | 4-(4-Chlorophenyl)thiazol-2-amine | ijcce.ac.ir |

Hybrid molecules incorporating both sulfonamide and acetamide functionalities can be synthesized by reacting a suitable sulfonamide derivative with a chloroacetamide precursor. The synthesis often starts with the acylation of a sulfanilamide (B372717) or a related 4-aminobenzenesulfonamide derivative with chloroacetyl chloride to form a 2-chloro-N-(sulfamoylphenyl)acetamide intermediate. preprints.orgresearchgate.net This intermediate can then undergo nucleophilic substitution. For instance, N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl) acetamide derivatives are formed by reacting 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl) acetamide with various 4-substituted thiazol-2-amines. iajps.com

Table 4: Synthesis of Sulfonamide-Thiazole-Acetamide Hybrids

| Chloroacetamide Intermediate | Nucleophile | Reagents/Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-(4-(N-substituted sulfamoyl)phenyl)acetamide | 2-Thioxo-1,2,3,4-tetrahydropyrimidine | DMF, Base | Not specified | Pyrimidine-based Sulfonamide-Acetamide | preprints.org |

Quinazolinone structures can be linked to an acetamide moiety through alkylation. A common strategy involves preparing a quinazolinone core that can act as a nucleophile, which then reacts with a chloroacetamide. For example, 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one can be acylated with chloroacetyl chloride in refluxing ethanol to yield 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. nih.gov This intermediate is then reacted with various anilines or other nucleophiles to create a diverse set of derivatives. nih.govresearchgate.net In another approach, a quinazolinone with a thiol group, such as 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to form S-alkylated products. rsc.org

Table 5: Synthesis of Quinazolinone-Acetamide Derivatives

| Quinazolinone Precursor | Chloroacetamide Reactant | Reagents/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Chloroacetyl chloride | Ethanol, Acetic Acid | Reflux, 8 hrs | 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |

Indole-based acetamides are synthesized by coupling an indole (B1671886) nucleus with an acetamide fragment. A direct method involves the reaction of indole acetic acid with an appropriate amine, such as 4-chloroaniline, using a suitable coupling agent to form N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide. google.com Alternatively, an indole derivative can act as a nucleophile. For instance, reacting 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole with various 2-chloro-N-(substituted phenyl)acetamides can yield pyrazole-indole linked structures. asrjetsjournal.org Another route involves using N-(4-chlorophenyl)-2-(hydroxyimino)acetamide as a key intermediate for the synthesis of 5-chloroisatin, a precursor to various indole derivatives. evitachem.com

Advanced Synthetic Strategies and Optimization

The synthesis of this compound and its derivatives has benefited significantly from modern synthetic methods that offer improvements in reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis of Acetamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of acetamide derivatives. This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. jchps.commdpi.com

The application of microwave energy is particularly advantageous in solvent-free reactions, further contributing to the principles of green chemistry. researchgate.net The synthesis of N-(4-chlorophenyl)formamide, a related acetamide, from 4-chloroaniline and formic acid demonstrates the effectiveness of microwave-assisted synthesis, showing a significant reduction in reaction time and providing good yields. researchgate.net

Multi-Step Synthetic Sequences and Intermediate Isolation

The construction of more complex derivatives of this compound often necessitates multi-step synthetic pathways. These sequences involve the formation and isolation of key intermediates, which are then elaborated in subsequent steps.

A common starting point for many syntheses is the preparation of 2-chloro-N-(4-chlorophenyl)acetamide. This crucial intermediate is typically synthesized by reacting 4-chloroaniline with chloroacetyl chloride. mdpi.com This intermediate can then undergo nucleophilic substitution reactions with various amines to yield a diverse array of 2-amino-N-(4-chlorophenyl)acetamide derivatives.

For example, a multi-step synthesis might involve:

Reaction of 4-chloroaniline with bromoacetyl bromide to form 2-bromo-N-(4-chlorophenyl)acetamide.

Nucleophilic substitution of the bromine atom with an appropriate amine to introduce desired functional groups.

Protecting groups are often employed in multi-step synthesis to prevent unwanted side reactions with reactive functional groups, such as amines. The acetyl group in an amide can serve as a protecting group for an amine, which can be deprotected at a later stage. utdallas.edu This strategy allows for better control over the reaction and the selective modification of the molecule. utdallas.edu

The following table outlines a representative multi-step synthesis:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Chloroaniline, Chloroacetyl chloride | Pyridine, THF, 0 °C to room temp | 2-Chloro-N-(4-chlorophenyl)acetamide |

| 2 | 2-Chloro-N-(4-chlorophenyl)acetamide, Amine | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) | 2-(substituted-amino)-N-(4-chlorophenyl)acetamide |

This sequential approach allows for the systematic construction of complex molecules with well-defined stereochemistry and functionality.

Reaction Condition Optimization for Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.

In the synthesis of acetamide derivatives, the choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 1,3,5-triazine (B166579) derivatives, dimethylformamide (DMF) was found to be the optimal solvent, providing the highest yield. mdpi.com

Temperature is another crucial factor. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. mdpi.com However, in some cases, cooling the reaction mixture, for example with an ice bath, is necessary to control exothermic reactions and prevent the formation of side products.

The choice of base is also important in reactions involving the neutralization of acidic byproducts. Potassium carbonate (K2CO3) is a commonly used base in the synthesis of this compound derivatives.

A systematic study to optimize the synthesis of N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide involved screening different catalysts, reaction media, and heating methods to achieve excellent yields in a short time. nih.govacs.org

Derivatization and Scaffold Modification Strategies

The core structure of this compound provides a versatile scaffold that can be modified to generate a wide range of derivatives with diverse properties. These modifications often involve the introduction of heterocyclic moieties or the functionalization of the acetamide backbone.

Introduction of Heterocyclic Moieties (e.g., Thiazole, Quinazoline (B50416), Imidazole, Piperazine)

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a lead compound.

Thiazole: Thiazole derivatives can be synthesized by reacting 2-chloro-N-(4-(p-substituted phenyl)thiazol-2-yl)acetamide with various reagents. sapub.org For example, treatment with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides, which can be further modified. sapub.org The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives has also been reported as potential anticancer agents. ijcce.ac.ir

Quinazoline: Quinazoline moieties can be introduced through multi-step sequences. For example, 2-(2-methyl-4-oxoquinazolin-3(4H)-ylamino)-N-(4-chlorophenyl) acetamide has been synthesized from the reaction of an appropriate quinazoline intermediate with p-chloroaniline. ndl.gov.in

Imidazole: Imidazole derivatives can be prepared through various synthetic routes. A one-pot, solvent-free method for the synthesis of N-alkyl/aryl imidazolidin-4-ones has been developed, demonstrating a green and efficient approach. nih.gov

Piperazine (B1678402): Piperazine-containing derivatives are often synthesized by reacting a chloroacetamide intermediate with a substituted piperazine. For example, 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be reacted with various amines, including piperazine derivatives, to generate a library of compounds. mdpi.com

The following table summarizes the introduction of various heterocyclic moieties:

| Heterocycle | Synthetic Approach | Key Intermediate |

| Thiazole | Reaction with chloroacetylated aminothiazole | 2-Chloro-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamide |

| Quinazoline | Reaction of a quinazoline intermediate with p-chloroaniline | 3-amino-2-methyl-3H-quinazolin-4-one |

| Imidazole | Reaction of amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride | Cyanoacetamido derivatives |

| Piperazine | Nucleophilic substitution with a chloroacetamide | 2-Chloro-N-(aryl)-acetamide |

Functionalization of the Acetamide Backbone

Modification of the acetamide backbone itself provides another avenue for creating structural diversity. This can involve introducing substituents at the α-carbon or modifying the amide nitrogen.

One common strategy is the synthesis of α-substituted acetamides. For instance, the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with various nucleophiles can lead to the substitution of the chlorine atom, introducing a wide range of functional groups at this position. mdpi.com

Furthermore, the amide nitrogen can be part of a larger heterocyclic system, as seen in the synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide. nih.gov In this case, the acetamide group is attached to a benzothiazole (B30560) ring, expanding the chemical space of the derivatives.

These derivatization strategies, combined with advanced synthetic methods, provide a robust platform for the generation of novel this compound derivatives with tailored properties for various applications.

Modifications of the Phenyl Ring and its Substituents

The phenyl ring of the this compound scaffold is a prime target for chemical modification to modulate the compound's physicochemical and biological properties. Synthetic strategies in this area focus on either altering the existing chloro substituent or introducing new functional groups onto the aromatic ring. These modifications influence factors such as lipophilicity, electronic character, and steric profile, which are critical for molecular interactions.

Research into related N-phenylacetamide structures has demonstrated the importance of the substitution pattern on the phenyl ring. For instance, in a series of acetamide-linked 1,2,4-triazoles, derivatives with a 4-chlorophenyl group were found to be less potent as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction compared to analogs with a 4-methoxyphenyl (B3050149) group. researchgate.net Further studies on this series showed that introducing single methyl groups at the 3- or 4-position, or a 3,4-dimethyl substitution pattern, increased potency compared to an unsubstituted phenyl ring, highlighting the sensitivity of activity to the substituent's nature and position. researchgate.net

Direct modification of the this compound core has been achieved through electrophilic aromatic substitution. A notable example is the Friedel-Crafts acylation of 2-chloro-N-(4-chlorophenyl)acetamide with benzoyl chloride in the presence of aluminum chloride. This reaction introduces a benzoyl group onto the phenyl ring, specifically at the ortho-position to the amino group, yielding N-(2-benzoyl-4-chlorophenyl)-2-chloracetamide. This ketone derivative serves as a key intermediate for further elaboration.

The synthesis of various N-(substituted phenyl)-2-chloroacetamides, the direct precursors to the title compound, provides insight into the range of accessible derivatives. By starting with differently substituted anilines, a variety of functional groups can be incorporated onto the phenyl ring. These include electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups such as cyano (-CN) and acetyl (-COCH₃). researchgate.net The electronic effects of these substituents significantly alter the reactivity and properties of the resulting molecule. rsc.org Furthermore, replacing the chlorine atom with other halogens, such as iodine or fluorine, creates analogs with different steric and electronic profiles. scispace.com For example, an iodo-substituted derivative possesses greater steric bulk, while a fluoro-substituted analog has enhanced electronegativity. scispace.com

| Modification Type | Starting Material / Reagent | Resulting Compound/Motif | Key Findings / Application | Reference(s) |

| Substituent Variation | 4-Iodoaniline / 4-Fluoroaniline | 2-Amino-N-(4-iodophenyl)acetamide / 2-Chloro-N-(4-fluorophenyl)acetamide | Alters steric and electronic properties compared to the chloro derivative. | scispace.com |

| Substituent Variation | 3-Methylaniline / 4-Methylaniline | N-(3/4-methylphenyl) derivative | Introduction of methyl groups can increase biological potency in related systems. | researchgate.net |

| Substituent Variation | 4-Methoxyaniline | N-(4-methoxyphenyl) derivative | Methoxy group can enhance biological potency over a chloro group in certain contexts. | researchgate.net |

| Ring Acylation | 2-Chloro-N-(4-chlorophenyl)acetamide + Benzoyl chloride/AlCl₃ | N-(2-benzoyl-4-chlorophenyl)-2-chloracetamide | Direct functionalization of the phenyl ring; creates a ketone handle for further synthesis. | |

| Precursor Synthesis | Substituted anilines (e.g., p-toluidine, p-anisidine) + Chloroacetyl chloride | N-(substituted phenyl)-2-chloroacetamides | Establishes a library of precursors with diverse electronic properties for further reaction. | researchgate.net |

Construction of Complex Multi-Ring Systems Incorporating this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of more complex, multi-ring heterocyclic systems. The reactivity of both the chloroacetamide moiety and the aniline fragment can be exploited to construct fused or linked ring structures.

One common strategy involves intramolecular cyclization. For instance, N-(2-hydroxyphenyl) chloroacetamide derivatives, which are structurally analogous to the title compound, can undergo intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring system. mdpi.com This reaction typically proceeds by treating the chloroacetamide precursor with a base, such as potassium carbonate, in a suitable solvent like DMF, leading to the formation of the six-membered oxazine (B8389632) ring. mdpi.com

The reactive α-chloroacetamide unit is also a key component in building heterocyclic rings through intermolecular reactions. A prominent example is the synthesis of quinoxalines, which can be achieved by the condensation of an α-haloketone (or its equivalent, like the chloroacetamide group) with an ortho-phenylenediamine. researchgate.netnih.gov This reaction provides a direct route to quinoxaline (B1680401) derivatives, which are important pharmacophores.

Furthermore, the scaffold can be used to construct four-membered rings. Schiff bases derived from acetohydrazide intermediates can react with chloroacetyl chloride in the presence of triethylamine. This reaction leads to the formation of a β-lactam (azetidin-2-one) ring, a structural motif present in many important antibiotics. mdpi.com For example, a Schiff base prepared from a benzoxazinyl acetohydrazide was cyclized with chloroacetyl chloride to yield an N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)acetamide derivative. mdpi.com

More complex fused systems can be assembled through multi-step sequences. In one example, N-aryl-2-phenylacetamide derivatives are used to synthesize benzo nih.govdntb.gov.uaimidazo[1,2-a]quinoxalines. The synthesis involves an initial cyclization to form a benzimidazole (B57391) ring, which is then followed by a subsequent cyclization reaction (e.g., using POCl₃) to construct the fully fused quinoxaline system. liverpool.ac.uk

| Reaction Type | Key Reagents | Resulting Ring System | Description | Reference(s) |

| Intramolecular Cyclization | Anhydrous K₂CO₃, DMF | 2H-1,4-Benzoxazin-3(4H)-one | Cyclization of an N-(2-hydroxyphenyl) chloroacetamide analog forms a six-membered oxazine ring. | mdpi.com |

| Intermolecular Condensation | o-Phenylenediamine | Quinoxaline | Condensation between the α-chloroacetamide moiety and a diamine builds the quinoxaline core. | researchgate.netnih.gov |

| [2+2] Cycloaddition | Schiff base + Chloroacetyl chloride/Triethylamine | Azetidin-2-one (β-lactam) | Formation of a four-membered β-lactam ring from a Schiff base intermediate. | mdpi.com |

| Tandem Cyclization | POCl₃ | Benzo nih.govdntb.gov.uaimidazo[1,2-a]quinoxaline | A multi-step process involving sequential cyclizations to build a complex fused heterocyclic system. | liverpool.ac.uk |

Late-Stage Modification and Semisynthesis Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules in the final steps of a synthetic sequence. researchgate.netnih.gov This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without resorting to de novo synthesis. The this compound scaffold, when incorporated into a larger molecular entity, is amenable to such modifications.

Strategies for LSF often focus on the activation of otherwise inert C-H bonds. While direct C-H functionalization on the this compound core itself is not extensively documented, methods applied to structurally similar compounds demonstrate the potential. For example, transition-metal-free C-H arylation of heteroarenes using diaryliodonium salts is an emerging eco-friendly LSF method. nih.gov Similarly, metal-catalyzed C-H activation, such as palladium- or ruthenium-catalyzed arylation, can be directed by existing functional groups to selectively modify specific positions on an aromatic ring. dntb.gov.ua

Biocatalysis offers another avenue for highly selective LSF. nih.gov Enzymes, such as cytochrome P450 monooxygenases, can perform regio- and stereoselective hydroxylations on complex molecules under mild, aqueous conditions. nih.govrsc.org A complex molecule containing the this compound motif could potentially be hydroxylated at a specific aliphatic or aromatic position by an engineered enzyme. This introduces a new functional group that can be used for further derivatization. The "magic methyl" effect, where the addition of a methyl group significantly enhances binding affinity, can also be achieved via biocatalytic LSF using methyltransferases. nih.gov

Semisynthesis approaches can involve using the this compound core as a building block to create prodrugs or hybrid molecules. The acetamide linkage is amenable to prodrug design, where it can be linked to another pharmacologically active agent. archivepp.com For instance, the carboxylic acid precursor, (4-chloroanilino)acetic acid, could be coupled to another drug containing a suitable amine or alcohol, creating a mutual prodrug that is cleaved in vivo by amidases or esterases. Another LSF approach involves using the reactive 2-chloro-N-(4-chlorophenyl)acetamide to alkylate a complex, bioactive scaffold in the final synthetic step. This has been demonstrated by reacting various N-substituted 2-chloroacetamides with complex heterocyclic structures like 7-chloro-4-piperazin-1-yl-quinoline to furnish the final products. rsc.org

| Strategy | Approach / Reagent Class | Potential Modification | Rationale / Application | Reference(s) |

| C-H Functionalization | Metal Catalysis (Pd, Ru) / Photoredox Catalysis | Arylation, Alkylation, Halogenation | Direct modification of the phenyl ring or other parts of a larger molecule containing the scaffold. | scispace.comdntb.gov.ua |

| Biocatalysis | Cytochrome P450 enzymes / Methyltransferases | Regio/stereoselective Hydroxylation or Methylation | Introduces polar groups or "magic methyl" groups with high selectivity on complex substrates. | nih.govrsc.org |

| Prodrug/Hybrid Synthesis | Coupling of the core acid/amine to another active agent | Creation of ester or amide-linked hybrid molecules | To improve pharmacokinetic parameters or achieve synergistic effects. | archivepp.com |

| Late-Stage Alkylation | Using 2-chloro-N-(aryl)acetamide as the alkylating agent | Introduction of the acetamide motif onto a complex scaffold | An efficient final step to couple the core structure to a pre-built complex molecule. | rsc.org |

| Click Chemistry | Azide/Alkyne-functionalized core + complementary molecule | Formation of a triazole-linked conjugate | A highly efficient and bioorthogonal reaction for linking the scaffold to biomolecules or imaging agents. | nih.gov |

Mechanistic Investigations of Biological Activities of 2 4 Chloroanilino Acetamide and Its Analogues

Target Identification and Validation Research

The exploration of the biological activities of 2-(4-Chloroanilino)acetamide and its related compounds involves a systematic process of identifying and validating their molecular targets.

Exploration of Molecular Targets and Pathways

The structure of this compound and its derivatives allows for interaction with a variety of biological targets, which is a key reason for its investigation in drug development. The presence of a 4-chloroaniline (B138754) group and an acetamide (B32628) moiety suggests the potential for interactions with enzymes and receptors involved in numerous physiological processes.

Research has pointed towards several potential applications based on these interactions:

Antimicrobial Agents: Derivatives of this compound have demonstrated notable activity against resistant bacterial strains, such as Staphylococcus aureus.

Anticancer Drugs: Studies have shown that some analogues exhibit significant growth inhibition against various cancer cell lines, including HT29 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). nih.gov

Enzyme Inhibition: A significant area of investigation is the inhibition of enzymes crucial for cell survival and proliferation. evitachem.com Thiazole (B1198619) derivatives of this compound, for instance, are explored for their ability to inhibit enzymes involved in cancer metabolism. evitachem.com

The specific molecular targets and pathways are highly dependent on the particular analogue and the context of its application.

In Vitro Target Validation Studies

Once a potential biological target is identified, in vitro studies are crucial for validation. This process typically involves several stages:

Bioassay Design: A bioassay is developed to measure the biological activity of the target, which could be an enzyme, a receptor, or a whole cellular system. ddtjournal.com

High-Throughput Screening (HTS): HTS is then employed to test a large number of compounds to identify "hits" that modulate the target's activity. ddtjournal.com For a bioassay to be suitable for HTS, it must be sensitive, reproducible, and robust. ddtjournal.com

Hit Confirmation and Evaluation: The initial hits are re-screened to eliminate false positives. ddtjournal.com Confirmed hits are then evaluated at the molecular, cellular, and eventually, in whole animal models to validate the target. ddtjournal.com

For instance, in vitro studies on analogues of this compound have demonstrated their cytotoxic effects on cancer cell lines like HepG2 and MCF-7, with IC50 values indicating their potency. nih.gov In one study, a derivative showed an IC50 value of 0.62 μM against HepG2 cells. Another study on a thiazole derivative reported IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines. nih.gov

Identification of Biological Relevance for Specific Targets

The validation of a molecular target confirms its direct interaction with the compound and establishes its relevance to a particular disease state. For example, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology, was identified for a series of compounds containing a 4-amino-1,2,3-triazole core. mdpi.com Screening a large library of compounds led to the identification of a potent inhibitor with an IC50 of 0.023 μM. mdpi.com

Similarly, the diagnostic marker Pimonidazole, a nitroimidazole derivative, is used to identify hypoxic tumor cells. nih.gov It covalently binds to proteins in these cells, allowing for their detection and highlighting the biological relevance of targeting hypoxia in cancer. nih.gov

Approaches to Address Inconsistencies in Biological Activity Data

Discrepancies in reported biological activity data, such as enzyme inhibition, can arise from various factors. To address these inconsistencies, researchers can employ several strategies:

Assay Standardization: Ensuring consistent experimental conditions is paramount. This includes using uniform enzyme concentrations (e.g., 0.1–1.0 µM) and substrate saturation levels.

Control Experiments: The inclusion of positive controls, such as known inhibitors, and the validation of results through dose-response curves are essential practices.

Comparison with Structural Analogs: Evaluating the activity of structurally related compounds helps in understanding the effects of different substituents on biological activity. This can help to identify if discrepancies are due to factors like variations in cell permeability or off-target interactions.

Enzyme Inhibition Mechanisms and Kinetics Research

A key area of investigation for this compound and its analogues is their ability to inhibit specific enzymes.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a prime target for antimicrobial and anticancer drugs. nih.govarabjchem.org Inhibition of DHFR disrupts DNA synthesis, leading to the death of rapidly dividing cells. nih.govarabjchem.org

Sulphonamide derivatives containing acetamide fragments have been specifically studied as DHFR inhibitors. nih.govresearchgate.net Molecular docking studies have been used to understand the binding interactions of these compounds with the active site of DHFR. nih.govresearchgate.net

The kinetic mechanism of the DHFR-catalyzed reaction is complex and has been a subject of extensive research. nih.gov It is generally understood to be a sequential, random mechanism, likely with a preferred pathway where NADPH binds first. nih.gov The chemical mechanism, particularly the order of protonation and hydride transfer, is still debated. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Selected Acetamide Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(naphthalen-2-ylamino)acetamide | A-549 (Lung) | 7.67 | arabjchem.org |

| N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(naphthalen-2-ylamino)acetamide | MCF-7 (Breast) | 9.53 | arabjchem.org |

| 2-(phenylacetamido)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | A-549 (Lung) | 11.43 | arabjchem.org |

| 2-(phenylacetamido)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | MCF-7 (Breast) | 13.34 | arabjchem.org |

| 2-((4-(ethoxycarbonyl)phenyl)amino)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | A-549 (Lung) | 13.00 | arabjchem.org |

| 2-((4-(ethoxycarbonyl)phenyl)amino)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | MCF-7 (Breast) | 27.49 | arabjchem.org |

| Thiazolidine-2,4-dione derivative 22 | HepG2 (Liver) | 2.04 | nih.gov |

| Thiazolidine-2,4-dione derivative 22 | MCF-7 (Breast) | 1.21 | nih.gov |

Modulation of VEGFR-2 Kinase Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.govjapsonline.com Several derivatives of this compound have been investigated as potential VEGFR-2 inhibitors.

One study detailed the synthesis of novel benzoxazole-benzamide conjugates linked by a 2-thioacetamide group, which demonstrated notable cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. tandfonline.com Specifically, compounds 1 , 9 , 10 , 11 , 12 , and 15 from this series showed excellent VEGFR-2 inhibitory activity. tandfonline.com Another research effort focused on bis( nih.govfiveable.memerckmillipore.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, revealing that a 4-chloro substitution on the terminal phenylacetamide moiety, as in compound 23i , resulted in potent VEGFR-2 inhibition with an IC₅₀ value of 9.4 nM. nih.govtandfonline.com

Further investigations into quinoxaline-piperazine-acetamide derivatives also highlighted the role of the 4-chlorophenyl group. Compound 10c in this series, N-(4-chlorophenyl)-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide, was identified as a significant VEGFR-2 inhibitor. nih.gov Similarly, a series of thiazolidine-2,4-dione derivatives were designed, with compound 15 showing very potent VEGFR-2 inhibitory action (IC₅₀ = 0.081 µM), comparable to the reference drug sorafenib. rsc.org

The general mechanism for many of these inhibitors involves binding to the ATP-binding site of the VEGFR-2 kinase domain. japsonline.comtandfonline.com This competitive inhibition prevents the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. japsonline.comtandfonline.com

Table 1: VEGFR-2 Inhibitory Activity of Selected this compound Analogues

| Compound ID | Chemical Class | IC₅₀ (nM) vs VEGFR-2 | Reference |

|---|---|---|---|

| 23i | bis( nih.govfiveable.memerckmillipore.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 9.4 | nih.govtandfonline.com |

| 15 | Thiazolidine-2,4-dione | 81 | rsc.org |

| Sorafenib | Reference Drug | 61-90 | tandfonline.comrsc.orgmdpi.com |

| Sunitinib | Reference Drug | 39 | mdpi.com |

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Various analogues of this compound have demonstrated AChE inhibitory potential.

For instance, tacrine-indomethacin hybrids incorporating a 4-chlorophenyl acetamide moiety have shown significant AChE inhibition. The mechanism of action for many AChE inhibitors involves binding to the active site of the enzyme, which includes an "anionic" subsite and an "esteratic" subsite. nih.gov Reversible inhibitors can be competitive, non-competitive, or mixed-type. nih.govlibretexts.org Competitive inhibitors vie with acetylcholine for binding at the active site, while non-competitive inhibitors bind to a peripheral anionic site (PAS), inducing a conformational change that hinders substrate binding or catalysis. nih.govlibretexts.orgnih.gov

One study on 1,2,4-triazole (B32235) derivatives found that a compound featuring a 2-chlorophenyl acetamide moiety, 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide , exhibited an IC₅₀ of 1.8 µM against AChE. vulcanchem.com The design of novel quinazoline-thioacetamide derivatives also yielded potent AChE inhibitors, with compound 3e showing an IC₅₀ of 9.26 nM, surpassing the standard drug donepezil. nih.gov These findings underscore the importance of the acetamide linker and the substituted phenyl ring in interacting with the active site gorge of AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Acetamide Analogues

| Compound | Chemical Class | IC₅₀ vs AChE | Reference |

|---|---|---|---|

| 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide | 1,2,4-Triazole | 1.8 µM | vulcanchem.com |

| Compound 3e | Quinazoline-thioacetamide | 9.26 nM | nih.gov |

| Donepezil | Reference Drug | 16.43 nM | nih.gov |

| Tacrine | Reference Drug | 160 nM | nih.gov |

Inhibition of P-Type ATPases (e.g., PfATP4)

The Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4) is an essential protein for the malaria parasite, responsible for maintaining low cytosolic Na⁺ concentrations. nih.govbiorxiv.org It has emerged as a key target for novel antimalarial drugs. nih.govbiorxiv.org Phenotypic screening has identified several classes of compounds, including acetamide derivatives, that inhibit PfATP4. biorxiv.org

N-acetamide indoles, for example, have been optimized as potent antimalarials targeting PfATP4. nih.govresearchgate.net Resistance selection studies have confirmed that mutations in the pfaqt4 gene confer resistance to these compounds, validating PfATP4 as the molecular target. nih.govbiorxiv.org The mechanism of action of these inhibitors involves the disruption of Na⁺ homeostasis in the parasite, leading to a rapid influx of Na⁺ and subsequent cell death. biorxiv.orgfrontiersin.org This is evidenced by the similar metabolic signatures observed between parasites treated with N-acetamide indoles and those treated with the known PfATP4 inhibitor, KAE609. nih.gov

Recent studies on α-azacyclic acetamides further support this mechanism. These compounds induce a significant increase in intracellular Na⁺ and pH, consistent with PfATP4 inhibition, and show cross-resistance with KAE609. biorxiv.org

Table 3: PfATP4 Inhibitors and their Validated Target

| Compound Class | Observed Effect | Target Validation Method | Reference |

|---|---|---|---|

| N-acetamide indoles | Disruption of Na⁺ homeostasis | Resistance selection and whole-genome sequencing | nih.govresearchgate.net |

| α-azacyclic acetamides | Increase in intracellular Na⁺ and pH | Cross-resistance studies with KAE609 | biorxiv.org |

| KAE609 (Cipargamin) | Disruption of Na⁺ homeostasis | Clinical candidate, known PfATP4 inhibitor | nih.govbiorxiv.org |

| SJ733 | Disruption of Na⁺ homeostasis | Clinical candidate, known PfATP4 inhibitor | nih.gov |

Impact on Carbonic Anhydrase IX (CAIX)

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of tumors, often in response to hypoxia. nih.govnih.gov It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and resistance to therapy. nih.govpurdue.edu This makes CAIX an attractive target for anticancer drug development. nih.govpurdue.edu

While direct studies on this compound are limited, research on structurally related sulfonamide derivatives provides insight into potential mechanisms. N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide derivatives have shown promising inhibitory profiles against human carbonic anhydrase isoforms, including hCA II and hCA IX. The primary mechanism of inhibition for this class of compounds involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, a well-established interaction for CA inhibitors. purdue.edu Molecular docking studies help predict binding affinities and conformations, guiding the design of more selective inhibitors.

Table 4: Carbonic Anhydrase Inhibition by Related Compounds

| Compound Class | Target Isoforms | Implication | Reference |

|---|---|---|---|

| N-aryl-sulfonamides | hCA II, hCA IX | Potential for anticancer activity due to CAIX inhibition |

General Principles of Enzyme Inhibition and Methodology

Enzyme inhibitors are small molecules that reduce the catalytic ability of an enzyme. merckmillipore.com Inhibition can be reversible or irreversible. biomol.com Irreversible inhibitors often form covalent bonds with the enzyme, permanently inactivating it. libretexts.orgbiomol.com Reversible inhibition is characterized by non-covalent binding and can be classified into several types biomol.com:

Competitive Inhibition : The inhibitor and substrate compete for the same active site on the enzyme. libretexts.orgbiomol.com This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. biomol.comkhanacademy.org This type of inhibition is not affected by substrate concentration. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. nih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its turnover number. libretexts.org

The study of enzyme kinetics is essential for characterizing these inhibition mechanisms. thermofisher.com Methods typically involve measuring initial reaction rates at various substrate and inhibitor concentrations. khanacademy.org The data is then often analyzed using graphical representations like Michaelis-Menten or Lineweaver-Burk plots to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). fiveable.mekhanacademy.org These plots provide visual cues to distinguish between different types of inhibition. khanacademy.org For example, in a Lineweaver-Burk plot, a competitive inhibitor increases the apparent Kₘ without changing Vₘₐₓ, while a non-competitive inhibitor decreases Vₘₐₓ without affecting Kₘ. libretexts.org

Table 5: Key Kinetic Parameters in Enzyme Inhibition

| Parameter | Description | Significance |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | An inverse measure of the enzyme's affinity for its substrate. merckmillipore.com |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | A measure of the inhibitor's potency; a lower Kᵢ indicates a more potent inhibitor. biomol.com |

| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A practical measure of inhibitor effectiveness under specific experimental conditions. biomol.com |

Receptor Binding and Modulation Studies

Interaction with Specific Receptors in Biological Systems

The this compound scaffold and its analogues have been investigated for their ability to bind to and modulate various biological receptors. The presence of the 4-chlorophenyl group often enhances lipophilicity and can improve receptor binding characteristics.

In the context of cannabinoid receptors, a study on triaryl sulfonamide derivatives, which included structures with a 4-chloroaniline starting material, led to the discovery of potent and selective inverse agonists for the cannabinoid receptor 2 (CB₂). nih.gov Compound 57 from this study exhibited a very high binding affinity for the CB₂ receptor (Kᵢ of 0.5 nM) and showed potent inhibition of osteoclast formation. nih.gov The structure-activity relationship studies confirmed that three bulky aryl groups are crucial for high-affinity binding to the CB₂ receptor. nih.gov

Derivatives of this compound have also been explored as ligands in other receptor systems. The core structure, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with the binding pockets of various biological targets. For example, N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has been investigated for its potential as a ligand in receptor binding studies. The specific interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the receptor's binding site, as predicted by molecular docking studies. vulcanchem.comvulcanchem.com

Table 6: Receptor Binding Affinity of a Selected Analogue

| Compound ID | Target Receptor | Binding Affinity (Kᵢ) | Biological Effect | Reference |

|---|---|---|---|---|

| 57 | Cannabinoid Receptor 2 (CB₂) | 0.5 nM | Inverse agonist; potent osteoclast inhibitor | nih.gov |

Cannabinoid Receptor 2 (CB2) Binding Affinity

The binding affinity of this compound analogues for the Cannabinoid Receptor 2 (CB2) has been a subject of significant investigation, with studies employing radioligand competition assays to determine the inhibitory constant (Kᵢ) values. These assays typically use a known radioligand, such as [³H]CP-55,940, to measure how effectively the test compounds displace it from the receptor's orthosteric site. olemiss.edu

Research into novel triaryl sulfonamide derivatives identified compounds with high binding affinity for the CB2 receptor. nih.gov For instance, a series of 46 analogues were synthesized and evaluated, leading to the discovery of several compounds with Kᵢ values under 10 nM. nih.gov Notably, compound 57 from this series, N-(4-(diethylamino)benzyl)-N-(4-fluorobenzyl)-4-methoxybenzenesulfonamide, demonstrated the most potent binding affinity for the CB2 receptor with a Kᵢ of 0.5 nM and a high selectivity index of 2594 over the CB1 receptor. nih.gov In another study, a series of pyrrolo[2,1-c] nih.govbenzodiazepine (B76468) (PBD) analogues were tested, revealing two compounds, 4k and 4q , as potent and selective CB2 ligands with Kᵢ values of 146 nM and 137 nM, respectively. olemiss.edu These compounds were identified from an initial screen where they exhibited greater than 60% displacement of the radioligand at a 10 µM concentration. olemiss.edu

The binding assays confirm that these novel chemotypes can be further optimized for improved affinity and selectivity toward the CB2 receptor. olemiss.edu The affinity is often compared to reference compounds like SR144528, a known CB2 inverse agonist. nih.gov The data indicates that specific structural modifications can lead to ligands with sub-micromolar activities, highlighting the therapeutic potential of modulating the CB2 receptor. olemiss.edu

| Compound | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity Index (CB1/CB2) | Reference |

|---|---|---|---|---|

| Compound 57 (triaryl sulfonamide derivative) | 0.5 | 1297 | 2594 | nih.gov |

| Compound 4k (PBD analogue) | 146 | >10000 | >68 | olemiss.edu |

| Compound 4q (PBD analogue) | 137 | >10000 | >73 | olemiss.edu |

| GW-405833 | 51 | 747 | ~14.6 | mdpi.com |

GABA Receptor Binding Affinity

The interaction of this compound analogues with γ-aminobutyric acid (GABA) receptors, specifically the GABA-A subtype, has been explored through competitive radioligand binding studies. cm-uj.krakow.pl The GABA-A receptor is a ligand-gated ion channel that serves as the primary target for GABA, the main inhibitory neurotransmitter in the central nervous system. wikipedia.org The binding affinity of compounds is often determined by their ability to displace a radiolabeled ligand, such as [³H]flunitrazepam, from the benzodiazepine binding site located at the interface between the α and γ subunits of the receptor. cm-uj.krakow.plwikipedia.org

In a study focused on identifying agents that enhance synaptic signaling, a series of GABA-A ligands were synthesized with affinity values (pKᵢ) ranging from 6.44 to 8.32. cm-uj.krakow.pl For example, a thiomorpholine (B91149) analogue within one series showed a pKᵢ value of 8.43. cm-uj.krakow.pl These studies are crucial for understanding how different chemical structures interact with specific GABA-A receptor subtypes. nih.gov The affinity and efficacy of ligands can be highly dependent on the subunit composition of the GABA-A receptor. nih.govnih.gov For instance, certain compounds exhibit high affinity for receptors containing α1β3γ2S subunits but are significantly less potent at α4β3γ2S receptors. nih.gov This highlights that the α subunit is a major determinant of the binding properties at the benzodiazepine site. nih.gov

| Compound Series | Structure Type | GABA-A Receptor Affinity (pKᵢ) | Reference |

|---|---|---|---|

| Series I | 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives | 6.44 - 8.32 | cm-uj.krakow.pl |

| Series II | 2-(4-fluorophenyl)-6-methylimidazo[1,2-b]pyridazine derivatives | 6.20 - 8.43 | cm-uj.krakow.pl |

| Thiomorpholine analogue (from Series II) | 2-(4-fluorophenyl)-6-methylimidazo[1,2-b]pyridazine core | 8.43 | cm-uj.krakow.pl |

| Series III | 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine core | No Affinity Detected | cm-uj.krakow.pl |

Structure-Activity Relationship (SAR) Elucidation

Influence of Functional Groups on Biological Activity

The biological activity of this class of compounds is significantly modulated by its constituent functional groups, particularly the acetamide moiety. The acetamide group often serves as a crucial linker and is implicated in a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. d-nb.infonih.gov

The sulfonamide group, when present in analogues, is another key pharmacophore, known for its broad spectrum of biological activities. d-nb.infonih.gov The conjugation of sulfonamides with acetamide fragments has been shown to produce compounds with potent antimicrobial and anticancer properties, often through the inhibition of dihydrofolate reductase (DHFR). d-nb.infonih.gov The acetamide functional group itself is associated with activities such as urease inhibition and platelet aggregation inhibition. d-nb.info In many synthesized derivatives, the acetamide moiety is central to their design as potential DHFR inhibitors. d-nb.infoarabjchem.org For example, in a series of N-aryl-2-(4-(piperidin-1-ylsulfonyl) phenylamino)-acetamides, the acetamide fragment is essential for their interaction with the DHFR active site. nih.gov The reactivity of N-aryl 2-chloroacetamides, which are precursors to many of these compounds, is attributed to the easy replacement of the chlorine atom by various nucleophiles, allowing for the synthesis of diverse heterocyclic systems. researchgate.net

Impact of Substituents on Phenyl Rings

The nature and position of substituents on the phenyl rings of this compound analogues are determinant factors for their biological potency. The 4-chloro substituent is a recurring feature in many active compounds, suggesting its importance for activity. arabjchem.orgnih.gov

Studies on a series of benzimidazole (B57391) phenylacetamides, developed from a hit compound identified as 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide , demonstrated that modifications to the phenylacetamide portion were crucial for improving trypanocidal potency. nih.gov In another series of aryl acetamide analogues targeting the P. falciparum STAR-related lipid transfer 1 protein, maintaining the 4-chloro group on the aryl acetamide was found to be beneficial, with the 4-chloro analogue being three times more active than the 4-methyl analogue. malariaworld.org

The position of the halogen substituent also matters. For instance, a 2-chloro substitution on a phenyl ring was found to enhance metabolic stability compared to 4-chloro analogues. In the context of 1,2,4-triazole inhibitors, replacing an isopropylphenyl group with a 4-chlorophenyl group on the acetamide-linked ring resulted in decreased potency. nih.gov However, a 4-CF₃-phenyl moiety at the same position led to good van der Waals and hydrophobic interactions within the binding pocket, demonstrating that both the electronic properties and the size of the substituent are critical. nih.gov

| Compound Series | Phenyl Ring Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Aryl Acetamides (Antimalarial) | 4-Chloro vs. 4-Methyl | 4-Chloro analogue was 3-fold more active. | malariaworld.org |

| 1,2,4-Triazole Inhibitors | 4-Chlorophenyl vs. Isopropylphenyl | 4-Chlorophenyl derivative was less potent. | nih.gov |

| 1,2,4-Triazole Inhibitors | 4-CF₃-phenyl vs. Isopropylphenyl | 4-CF₃ derivative was more potent due to better hydrophobic interactions. | nih.gov |

| N-[4-[(phenyl)sulfamoyl]phenyl]acetamide | 2-Chloro vs. 4-Chloro | 2-Chloro substitution enhanced metabolic stability. | |

| (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives | 4-chlorophenyl acetamide moiety | Showed IC₅₀ values of 23.47 µM (A-549) and 18.71 µM (MCF-7). | arabjchem.org |

Effects of Central Core Modifications

Modifying the central core structure of this compound analogues has profound effects on their biological activity and receptor selectivity. Replacing or altering the core scaffold is a common strategy in medicinal chemistry to develop new chemotypes with improved properties. google.com

Relationship Between Molecular Structure and Biological Potency

A direct relationship exists between the specific molecular structure of this compound analogues and their resulting biological potency. This relationship is elucidated by systematically correlating structural changes with quantitative measures of activity, such as Kᵢ, pKᵢ, or IC₅₀ values. olemiss.edu

For CB2 receptor ligands, structural modifications have led to compounds with significantly enhanced potency. The optimization of a series of triaryl sulfonamides resulted in a compound with a CB2 Kᵢ of just 0.5 nM, a direct consequence of targeted structural changes to the aryl groups. nih.gov In another series of PBD analogues, the introduction of specific arylmethylenehydrazono groups at the 11-position led to selective CB2 ligands with Kᵢ values of 137-146 nM. olemiss.edu

In the context of GABA-A receptor affinity, the core scaffold is paramount. Replacing an imidazo[1,2-b]pyridazine (B131497) core with an imidazo[1,2-a]pyrazine (B1224502) core was detrimental, completely abolishing receptor affinity. cm-uj.krakow.pl This demonstrates that subtle changes in the heterocyclic core can dramatically alter the molecule's ability to fit into the receptor's binding site.

For anticancer activity, the substituents on the acetamide "tail" play a critical role. In a series of thiazole derivatives, a compound bearing a naphthalen-2-amino acetamide moiety exhibited low micromolar IC₅₀ values against cancer cell lines (7.67 µM and 9.53 µM). arabjchem.org In contrast, the analogue with a 4-chlorophenyl acetamide moiety was less potent, with IC₅₀ values of 23.47 µM and 18.71 µM, clearly linking the nature of the aryl group to cytotoxic potency. arabjchem.org These examples underscore the principle that biological potency is finely tuned by the interplay of the compound's core structure, functional groups, and substituent patterns.

Computational Approaches in SAR Studies

Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound and its analogues. These studies provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent derivatives.

Molecular docking studies have been employed to predict the binding affinities and modes of interaction of these compounds with various protein targets. For instance, analogues of this compound have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and protein kinases. arabjchem.orgnih.gov These studies often reveal that the 4-chlorophenyl group plays a crucial role in establishing hydrophobic interactions within the binding pocket. vulcanchem.comvulcanchem.com The acetamide linker can form hydrogen bonds with key amino acid residues, further stabilizing the ligand-protein complex. vulcanchem.com The nature and position of substituents on the aniline (B41778) ring and the acetamide moiety significantly influence the binding affinity and selectivity. arabjchem.orgvulcanchem.com

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound analogues, 3D-QSAR pharmacophore models have been generated to identify the key structural features required for their cytotoxic effects. researchgate.net These models often highlight the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features for optimal activity. The insights gained from these computational approaches are valuable for the rational design and optimization of novel this compound derivatives with enhanced biological activities.

Cellular Mechanistic Studies (In Vitro)

Derivatives of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest, primarily at the G2/M phase. tandfonline.comnih.gov Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase of the cell cycle. tandfonline.comnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For example, treatment with analogues of this compound has been associated with a decrease in the expression of cyclin B1 and the phosphorylation of histone H3, both of which are critical for the G2/M transition and mitotic entry. Some studies have also reported cell cycle arrest at the G0-G1 or S phase, indicating that the specific phase of arrest can be cell-type and compound-specific. rsc.orgnih.gov

Table 1: Effect of this compound Analogues on Cell Cycle Progression

| Compound Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | G2/M phase arrest | |

| Bis( vulcanchem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | HepG2 | G2/M phase arrest | tandfonline.com |

| Benzoxazole-Benzamide conjugate (1) | HCT-116 & MCF-7 | G2/M phase arrest | nih.gov |

| Benzoxazole-Benzamide conjugate (11) | HCT-116 & MCF-7 | G2/M phase arrest | nih.gov |

In addition to cell cycle arrest, this compound and its analogues are known to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.com This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often confirmed by various cellular assays, including Annexin (B1180172) V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

The apoptotic cascade initiated by these compounds typically involves the activation of caspases, a family of proteases that execute the cell death program. tandfonline.com Studies have shown that treatment with these compounds leads to the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. tandfonline.com Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation. tandfonline.comnih.gov

Table 2: Pro-apoptotic Effects of this compound Analogues

| Compound Analogue | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | Induction of early apoptosis | |

| Bis( vulcanchem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | HepG2 | Increased levels of caspase-3, caspase-9, and BAX; decreased Bcl-2 level | tandfonline.com |

| N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide | Various cancer cell lines | Induction of apoptosis | |

| Thiadiazole derivative (14) | MCF-7 | Increase in early and late apoptosis | rsc.org |

The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. Assays for colony formation, also known as clonogenic assays, are used to determine the long-term effects of cytotoxic agents on cell proliferation. Analogues of this compound have demonstrated the ability to significantly inhibit the colony-forming ability of various cancer cell lines in a concentration-dependent manner. mdpi.com This inhibition indicates that these compounds can effectively suppress the reproductive integrity of cancer cells, which is a desirable characteristic for an anticancer agent. nih.gov

The biological activities of this compound and its analogues are often mediated through their interference with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. ontosight.ai Two of the most important pathways implicated are the PI3K/Akt and MAPK signaling pathways. ijbs.comnih.govcusabio.com

The PI3K/Akt pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell survival and proliferation. ijbs.comcusabio.com Some analogues of this compound have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets. mdpi.comijbs.com This inhibition can suppress cell growth and induce apoptosis.

The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is another critical signaling cascade involved in transmitting extracellular signals to the nucleus to regulate gene expression related to various cellular processes, including proliferation and apoptosis. nih.govthermofisher.com Dysregulation of the MAPK pathway is common in cancer. nih.gov Studies have shown that this compound derivatives can modulate MAPK signaling. For example, some compounds have been found to decrease the phosphorylation of ERK1/2, which is often associated with promoting cell proliferation. nih.govmdpi.com The ability of these compounds to interfere with these key signaling pathways underscores their potential as multi-targeted anticancer agents.

Investigation of Antimicrobial Mechanisms (e.g., against Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa)

The antimicrobial mechanisms of this compound and its analogues are multifaceted and appear to be influenced by the specific structural features of the compounds and the target microorganisms. While the precise mechanisms are still under investigation, current research points towards several key modes of action.

Derivatives of 2-amino-N-(4-chlorophenyl)acetamide have demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting they may represent a novel class of antibiotics. The presence of halogen atoms, such as chlorine, in the chemical structure is believed to enhance biological activity. This is attributed to their electronegative nature, which can influence molecular interactions within biological systems. For acetamides, the addition of a chloro atom to the alpha carbon has been shown to be crucial for their biological activity. nih.gov

Against Staphylococcus aureus

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA) poses a significant global health threat. mdpi.comopenmicrobiologyjournal.com Resistance in S. aureus can be mediated by various mechanisms, including the acquisition of resistance genes and the formation of biofilms. mdpi.comopenmicrobiologyjournal.com Some acetamide derivatives are thought to exert their antimicrobial effect by disrupting the bacterial cell wall synthesis and interfering with metabolic pathways. Two-component systems (TCSs), which are signal transduction pathways in bacteria, are also involved in resistance to some antimicrobial peptides in S. aureus. mdpi.com

Against Acinetobacter baumannii

Acinetobacter baumannii is a gram-negative bacterium that has become a significant cause of nosocomial infections, often exhibiting multidrug resistance (MDR). nih.gov Resistance mechanisms in A. baumannii are diverse and include enzymatic inactivation of antibiotics, modification of the drug target site, and reduced membrane permeability or increased efflux pump activity. nih.govmdpi.comresearchgate.net The remarkable genetic plasticity of A. baumannii allows for rapid acquisition of resistance determinants. nih.gov While specific studies on the mechanism of this compound against A. baumannii are limited, the general mechanisms of acetamides likely involve targeting fundamental cellular processes that are less susceptible to common resistance pathways.

Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is another opportunistic gram-negative pathogen known for its intrinsic and acquired resistance to a wide range of antibiotics. nih.govmdpi.com Biofilm formation is a key virulence factor that contributes to its persistence and resistance to treatment. nih.gov The antimicrobial mechanisms of acetamide derivatives against P. aeruginosa may involve the disruption of these biofilms. nih.gov Some studies have shown that certain acetamides can achieve significant inhibition zones against P. aeruginosa. nih.gov The Gac/Rsm two-component system, which regulates virulence factors and biofilm formation, has been identified as a potential target for novel anti-biofilm inhibitors. nih.gov

Table 1: Investigated Antimicrobial Activity of Acetamide Derivatives

| Compound/Analogue | Target Organism | Observed Effect/Mechanism |

|---|---|---|

| 2-amino-N-(4-chlorophenyl)acetamide derivatives | Staphylococcus aureus (resistant strains) | Potential new class of antibiotics. |

| N-(4-Bromo-2-chlorophenyl)acetamide | Staphylococcus aureus | Disruption of bacterial cell wall synthesis and interference with metabolic pathways. |

| N-(4-Bromo-2-chlorophenyl)acetamide | Pseudomonas aeruginosa | Inhibition of growth. |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibition of fungal growth, highlighting the importance of the chloro atom. nih.gov |

Analysis of Antiprotozoal Mechanisms (e.g., against Plasmodium falciparum)

The antiprotozoal activity of this compound analogues has been explored, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into chloroquinoline-acetamide hybrids has revealed their potential as effective antiprotozoal agents. rsc.org A series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and showed significant in vitro activity against the 3D7 strain of P. falciparum. rsc.org The mechanism of action for some of these hybrids is believed to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival. rsc.org Chloroquine, a well-known antimalarial, acts by inhibiting heme polymerase, leading to the accumulation of toxic heme within the parasite. drugbank.com

Furthermore, molecular docking studies of some chloroquinoline-acetamide inhibitors with P. falciparum dihydrofolate reductase (PfDHFR) have identified stabilizing interactions within the enzyme's active site, suggesting another potential mechanism of action. rsc.org

More recent studies on α-azacyclic acetamide-based inhibitors have identified the P. falciparum Na+ pump (PfATP4) as their target. biorxiv.org These compounds disrupt the parasite's intracellular pH and Na+ regulation, leading to rapid killing of the asexual blood-stage parasites. biorxiv.org Resistance selection studies confirmed PfATP4 as the target, as mutations in this protein were identified in parasites resistant to these acetamide analogues. biorxiv.org

**Table 2: Antiprotozoal Activity of Acetamide Analogues against *Plasmodium falciparum***

| Compound Series | Proposed Mechanism of Action | Reference |

|---|---|---|

| Chloroquinoline-acetamide hybrids | Inhibition of β-hematin formation; Inhibition of PfDHFR. | rsc.org |

| α-azacyclic acetamide-based inhibitors | Inhibition of the P. falciparum Na+ pump (PfATP4), leading to disruption of intracellular pH and Na+ regulation. | biorxiv.org |

Analysis of Anticonvulsant Mechanisms

The anticonvulsant properties of compounds related to this compound have been investigated, with studies pointing towards modulation of neurotransmitter systems.

The structural class of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride has reported anticonvulsant properties. The proposed mechanism involves the modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) pathways.

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structural analogues, have shown anticonvulsant activity in animal models. nih.govuj.edu.pl The primary mechanism for some of these derivatives appears to be the blockade of voltage-sensitive sodium channels. uj.edu.plnih.gov For instance, one potent derivative was observed to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2). uj.edu.pl The anticonvulsant action of another quinazoline (B50416) acetamide derivative was linked to its interaction with GABA-ergic, glycinergic, and adenosinergic systems, as suggested by both in vivo studies and in silico molecular docking. csfarmacie.cz

Table 3: Anticonvulsant Mechanisms of Acetamide Analogues

| Compound Class/Derivative | Proposed Mechanism of Action | Reference |

|---|---|---|

| 2-amino-N-(4-chlorophenyl)acetamide hydrochloride | Modulation of GABA pathways. | |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Blockade of voltage-sensitive sodium channels. | uj.edu.pl |

| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Interaction with GABA-ergic, glycinergic, and adenosinergic systems. | csfarmacie.cz |

Antihistaminic Mechanisms